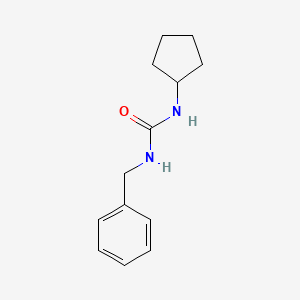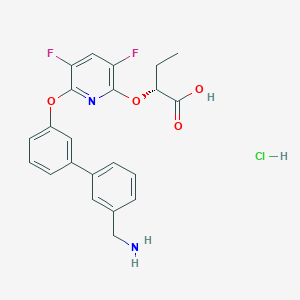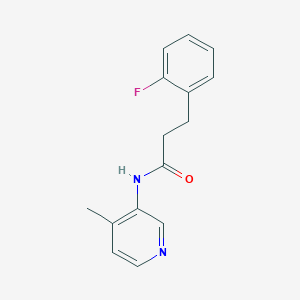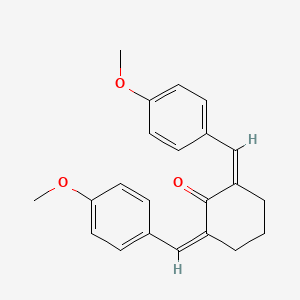
1-Benzyl-3-cyclopentylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-cyclopentylurea is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is also known as BCPU and has been found to have a range of biochemical and physiological effects that make it a promising target for further research. In
Mechanism of Action
The mechanism of action of BCPU is not fully understood. However, it is thought to act by modulating the activity of certain neurotransmitters in the brain, including GABA and glutamate. BCPU has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
BCPU has been found to have a range of biochemical and physiological effects. It has been shown to increase the activity of GABA in the brain, which can have anxiolytic and anticonvulsant effects. BCPU has also been found to decrease the activity of glutamate, which can have neuroprotective effects. In addition, BCPU has been found to have antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of BCPU is that it has been well-studied and has a known synthesis method. This makes it a useful compound for researchers who are interested in studying its effects. However, one limitation of BCPU is that its mechanism of action is not fully understood, which can make it difficult to interpret its effects in certain experimental settings.
Future Directions
There are several future directions for research on BCPU. One area of interest is its potential applications in the treatment of neurological disorders, such as epilepsy and anxiety disorders. Another area of interest is its potential applications in the treatment of cancer, as BCPU has been found to have anti-inflammatory and antioxidant properties. Further research is needed to fully understand the mechanism of action of BCPU and to explore its potential therapeutic applications.
Synthesis Methods
The synthesis of BCPU involves the reaction of benzyl isocyanate with cyclopentylamine. This reaction results in the formation of BCPU, which is a white crystalline powder. The synthesis of BCPU has been well-established and is a relatively simple process that can be carried out in a laboratory setting.
Scientific Research Applications
BCPU has been extensively studied for its potential therapeutic applications. It has been found to have a range of effects on various physiological systems, including the central nervous system, cardiovascular system, and immune system. BCPU has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. It has also been found to have potential applications in the treatment of hypertension, inflammation, and cancer.
Properties
IUPAC Name |
1-benzyl-3-cyclopentylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c16-13(15-12-8-4-5-9-12)14-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIDJHDHGFFNES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(tert-Butyl) 3a-ethyl 2-benzylhexahydro-5H-pyrrolo[3,4-c]pyridine-3a,5(4H)-dicarboxylate](/img/structure/B7451233.png)
![N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide](/img/structure/B7451239.png)
![7-(4-bromobutoxy)-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]-3,4-dihydroquinolin-2-one](/img/structure/B7451245.png)

![5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole](/img/structure/B7451249.png)


![Ethyl 2-(2,7-diazaspiro[4.5]decane-7-carbonylamino)benzoate;hydrochloride](/img/structure/B7451276.png)
![4-(4-fluorophenyl)-N-(1-oxa-8-azaspiro[4.5]decan-3-yl)-4-oxobutanamide;hydrochloride](/img/structure/B7451280.png)
![5-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide hydrochloride](/img/structure/B7451295.png)
